Bicyclo[2.2.0]hexan-1-amine

Catalog No.
S14035494
CAS No.
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.0]hexan-1-amine

Product Name

Bicyclo[2.2.0]hexan-1-amine

IUPAC Name

bicyclo[2.2.0]hexan-1-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c7-6-3-1-5(6)2-4-6/h5H,1-4,7H2

InChI Key

XZJJBJBMECLLKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC2)N

Bicyclo[2.2.0]hexan-1-amine is a bicyclic amine characterized by its unique structural framework, which consists of a bicyclo[2.2.0]hexane core with an amine functional group at the first carbon position. This compound exhibits a rigid and strained structure, influencing its chemical reactivity and physical properties. The bicyclo[2.2.0]hexane framework is notable for its potential to form various derivatives through functionalization of the amine group, making it a valuable building block in organic synthesis and medicinal chemistry .

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: The bicyclic core can undergo reduction processes, leading to ring-opening or hydrogenation products, typically facilitated by catalytic hydrogenation using palladium or platinum catalysts.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives with different functional groups through the introduction of halides using agents like thionyl chloride .

Research into the biological activity of bicyclo[2.2.0]hexan-1-amine has indicated its potential as a ligand in biochemical assays and as a scaffold for drug design. Its structural features may allow it to interact with specific receptors or enzymes, potentially modulating biological pathways through receptor binding or enzyme inhibition . The compound is being explored for therapeutic properties, particularly in targeting neurological disorders.

The synthesis of bicyclo[2.2.0]hexan-1-amine typically involves:

  • Formation of the Bicyclic Core: Common methods include [2+2] cycloaddition reactions of alkenes under photochemical conditions to generate the bicyclo[2.2.0]hexane structure.
  • Amination: Following the formation of the core, amination can be achieved through reductive amination or nucleophilic substitution, introducing the amine group into the structure .

Industrial production may utilize scalable synthetic routes that ensure high yield and purity, often involving photochemical cycloaddition followed by catalytic hydrogenation and amination steps.

Bicyclo[2.2.0]hexan-1-amine has diverse applications across various fields:

  • Organic Synthesis: Serves as a building block for creating complex molecules with unique structural features.
  • Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in pharmaceuticals targeting neurological disorders.
  • Material Science: Utilized in developing advanced materials such as polymers and resins due to its rigid structure .

Studies on bicyclo[2.2.0]hexan-1-amine's interactions suggest that its rigid structure can influence binding affinity and selectivity towards specific biological targets. Its mechanism of action likely involves modulation of receptor activity or enzyme inhibition through its amine group, which allows for various interactions within biological systems .

Bicyclo[2.2.0]hexan-1-amine can be compared with several similar compounds:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.0]hexaneBicyclicLacks the amine group; used as a core structure
Bicyclo[2.1.1]hexaneBicyclicDifferent ring fusion; distinct reactivity
Bicyclo[3.1.0]hexaneBicyclicDifferent ring system; used in synthetic contexts
Bicyclo[3.2.0]heptaneBicyclicExhibits different reactivity patterns

Uniqueness: Bicyclo[2.2.0]hexan-1-amine stands out due to the presence of the amine group, which enhances its reactivity and potential for further functionalization compared to other bicyclic compounds lacking this feature . Its rigid and strained structure also contributes to its distinct chemical and physical properties, making it particularly valuable in research and industrial applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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